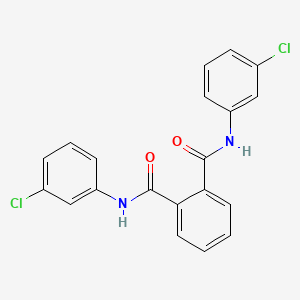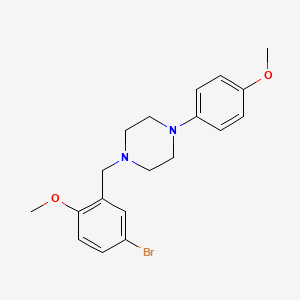
1-(3-bromo-4-methoxybenzyl)-4-(2,3-dimethylphenyl)piperazine
Descripción general
Descripción
1-(3-bromo-4-methoxybenzyl)-4-(2,3-dimethylphenyl)piperazine (BDB) is a chemical compound that belongs to the class of phenylpiperazine derivatives. BDB is a psychoactive drug that has been studied for its potential therapeutic applications in the treatment of various mental health disorders.
Mecanismo De Acción
1-(3-bromo-4-methoxybenzyl)-4-(2,3-dimethylphenyl)piperazine acts as a partial agonist at serotonin 5-HT1A and 5-HT2A receptors, as well as a dopamine D2 receptor antagonist. 1-(3-bromo-4-methoxybenzyl)-4-(2,3-dimethylphenyl)piperazine's binding to these receptors leads to the modulation of neurotransmitter release and reuptake, resulting in changes in brain activity and behavior. 1-(3-bromo-4-methoxybenzyl)-4-(2,3-dimethylphenyl)piperazine's mechanism of action is similar to that of other psychoactive drugs, such as LSD and psilocybin.
Biochemical and Physiological Effects
1-(3-bromo-4-methoxybenzyl)-4-(2,3-dimethylphenyl)piperazine has been shown to increase levels of serotonin and dopamine in the brain, leading to changes in mood, perception, and behavior. 1-(3-bromo-4-methoxybenzyl)-4-(2,3-dimethylphenyl)piperazine has also been shown to increase heart rate and blood pressure, as well as cause pupil dilation and muscle tension. 1-(3-bromo-4-methoxybenzyl)-4-(2,3-dimethylphenyl)piperazine's effects on the body are similar to those of other psychoactive drugs, such as amphetamines and MDMA.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-bromo-4-methoxybenzyl)-4-(2,3-dimethylphenyl)piperazine has several advantages for use in lab experiments, including its relatively low toxicity and high potency. 1-(3-bromo-4-methoxybenzyl)-4-(2,3-dimethylphenyl)piperazine is also easy to synthesize and purify, making it a cost-effective tool for studying the neurobiology of mental health disorders. However, 1-(3-bromo-4-methoxybenzyl)-4-(2,3-dimethylphenyl)piperazine's psychoactive effects may limit its use in certain types of experiments, and its legal status may restrict its availability for use in research.
Direcciones Futuras
There are several future directions for research on 1-(3-bromo-4-methoxybenzyl)-4-(2,3-dimethylphenyl)piperazine, including its potential use as a therapeutic agent for mental health disorders, its effects on brain function and behavior, and its interactions with other psychoactive drugs. Further research is needed to fully understand the mechanism of action of 1-(3-bromo-4-methoxybenzyl)-4-(2,3-dimethylphenyl)piperazine and its potential for use in clinical settings. Additionally, research on the long-term effects of 1-(3-bromo-4-methoxybenzyl)-4-(2,3-dimethylphenyl)piperazine use is needed to fully assess its safety and efficacy.
Aplicaciones Científicas De Investigación
1-(3-bromo-4-methoxybenzyl)-4-(2,3-dimethylphenyl)piperazine has been studied for its potential therapeutic applications in the treatment of mental health disorders, such as depression, anxiety, and post-traumatic stress disorder (PTSD). 1-(3-bromo-4-methoxybenzyl)-4-(2,3-dimethylphenyl)piperazine has been shown to have antidepressant and anxiolytic effects in animal models, and its mechanism of action involves the modulation of serotonin and dopamine neurotransmitter systems in the brain. 1-(3-bromo-4-methoxybenzyl)-4-(2,3-dimethylphenyl)piperazine has also been studied for its potential use as a tool for studying the neurobiology of mental health disorders.
Propiedades
IUPAC Name |
1-[(3-bromo-4-methoxyphenyl)methyl]-4-(2,3-dimethylphenyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrN2O/c1-15-5-4-6-19(16(15)2)23-11-9-22(10-12-23)14-17-7-8-20(24-3)18(21)13-17/h4-8,13H,9-12,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHMOEHUJAFDHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CC3=CC(=C(C=C3)OC)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![benzyl [(6-amino-3,5-dicyano-4-ethyl-2-pyridinyl)thio]acetate](/img/structure/B3440831.png)


![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(4-nitrophenoxy)benzamide](/img/structure/B3440851.png)

![4,4'-[thiobis(4,1-phenylenesulfonyl)]dimorpholine](/img/structure/B3440865.png)
![1,1'-[thiobis(4,1-phenylenesulfonyl)]dipiperidine](/img/structure/B3440871.png)





![1-(4-methoxy-3-methylbenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3440906.png)